Cas no 1507864-03-0 (1-amino-3-(thiolan-2-yl)propan-2-ol)

1-Amino-3-(thiolan-2-yl)propan-2-ol is a chiral amino alcohol derivative featuring a thiolane ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure combines both amino and hydroxyl functional groups, enabling its use in asymmetric catalysis, ligand design, and the preparation of biologically active compounds. The thiolane moiety enhances stability and provides unique reactivity for sulfur-containing transformations. This compound is particularly valuable in medicinal chemistry for the development of targeted therapeutics due to its potential for selective binding and modulation of biological pathways. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
1-amino-3-(thiolan-2-yl)propan-2-ol structure
1507864-03-0 structure
Product name:1-amino-3-(thiolan-2-yl)propan-2-ol
CAS No:1507864-03-0
MF:C7H15NOS
MW:161.265100717545
CID:6387751
PubChem ID:83480288

1-amino-3-(thiolan-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(thiolan-2-yl)propan-2-ol
    • EN300-1777423
    • 1507864-03-0
    • Inchi: 1S/C7H15NOS/c8-5-6(9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2
    • InChI Key: JBEWXOYOEDDVGY-UHFFFAOYSA-N
    • SMILES: S1CCCC1CC(CN)O

Computed Properties

  • Exact Mass: 161.08743528g/mol
  • Monoisotopic Mass: 161.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 71.6Ų

1-amino-3-(thiolan-2-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1777423-0.05g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
0.05g
$1428.0 2023-09-20
Enamine
EN300-1777423-5.0g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
5g
$4930.0 2023-06-02
Enamine
EN300-1777423-0.25g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
0.25g
$1564.0 2023-09-20
Enamine
EN300-1777423-10g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
10g
$7312.0 2023-09-20
Enamine
EN300-1777423-0.1g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
0.1g
$1496.0 2023-09-20
Enamine
EN300-1777423-1g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
1g
$1701.0 2023-09-20
Enamine
EN300-1777423-1.0g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
1g
$1701.0 2023-06-02
Enamine
EN300-1777423-10.0g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
10g
$7312.0 2023-06-02
Enamine
EN300-1777423-0.5g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
0.5g
$1632.0 2023-09-20
Enamine
EN300-1777423-2.5g
1-amino-3-(thiolan-2-yl)propan-2-ol
1507864-03-0
2.5g
$3332.0 2023-09-20

Additional information on 1-amino-3-(thiolan-2-yl)propan-2-ol

Introduction to 1-Amino-3-(Thiolan-2-yl)propan-2-ol (CAS No. 1507864-03-0)

1-Amino-3-(thiolan-2-yl)propan-2-ol, with the CAS number 1507864-03-0, is a unique compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its distinctive chemical structure, which includes an amino group, a thiolane ring, and a hydroxyl group. These functional groups contribute to its diverse chemical properties and potential applications in various scientific domains.

The chemical structure of 1-amino-3-(thiolan-2-yl)propan-2-ol is particularly noteworthy due to the presence of the thiolane ring. Thiolanes are saturated six-membered rings containing two sulfur atoms, which impart unique stability and reactivity to the molecule. The amino group and hydroxyl group further enhance its reactivity and solubility, making it a versatile compound for both synthetic and biological applications.

In recent years, 1-amino-3-(thiolan-2-yl)propan-2-ol has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role in the development of new drugs for neurodegenerative diseases. Studies have shown that compounds with similar structures can modulate neurotransmitter levels and protect neurons from oxidative stress, suggesting that 1-amino-3-(thiolan-2-yl)propan-2-ol may have neuroprotective properties.

Beyond neurodegenerative diseases, 1-amino-3-(thiolan-2-yl)propan-2-ol has also been explored for its potential in cancer therapy. Research has indicated that this compound can inhibit the growth of certain cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to affect the activity of kinases and other enzymes that are crucial for tumor progression.

The synthetic methods for producing 1-amino-3-(thiolan-2-yl)propan-2-ol have been well-documented in the literature. One common approach involves the reaction of 3-bromopropanal with thiols to form the thiolane ring, followed by reduction and amination steps to introduce the amino and hydroxyl groups. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.

In addition to its therapeutic potential, 1-amino-3-(thiolan-2-yl)propan-2-ol has also found applications in materials science. Its unique chemical properties make it a valuable building block for the synthesis of advanced materials with specific functionalities. For example, it can be used to create polymers with enhanced mechanical properties or materials with improved biocompatibility for biomedical applications.

The safety profile of 1-amino-3-(thiolan-2-yl)propan-2-ol is an important consideration for both research and industrial applications. While it is generally considered safe when handled properly, standard laboratory safety protocols should be followed to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) and working in well-controlled environments.

In conclusion, 1-amino-3-(thiolan-2-yl)propan-2-ol (CAS No. 1507864-03-0) is a multifaceted compound with a wide range of potential applications in chemistry, biochemistry, pharmaceuticals, and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As new studies continue to uncover its properties and potential uses, it is likely that this compound will play an increasingly important role in various scientific fields.

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